BS3-d4 Deuterated Crosslinker

Catalog No.
S12380296
CAS No.
M.F
C16H18N2Na2O14S2
M. Wt
576.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BS3-d4 Deuterated Crosslinker

Product Name

BS3-d4 Deuterated Crosslinker

IUPAC Name

disodium;2,5-dioxo-1-[2,2,7,7-tetradeuterio-8-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-8-oxooctanoyl]oxypyrrolidine-3-sulfonate

Molecular Formula

C16H18N2Na2O14S2

Molecular Weight

576.5 g/mol

InChI

InChI=1S/C16H20N2O14S2.2Na/c19-11-7-9(33(25,26)27)15(23)17(11)31-13(21)5-3-1-2-4-6-14(22)32-18-12(20)8-10(16(18)24)34(28,29)30;;/h9-10H,1-8H2,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2/i5D2,6D2;;

InChI Key

MGJYOHMBGJPESL-JVDLJEIDSA-L

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCCCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Isomeric SMILES

[2H]C([2H])(CCCCC([2H])([2H])C(=O)ON1C(=O)CC(C1=O)S(=O)(=O)[O-])C(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-].[Na+].[Na+]

BS3-d4 Deuterated Crosslinker, formally known as Bis(Sulfosuccinimidyl) 2,2,7,7-suberate-d4, is a specialized reagent used for protein crosslinking in biochemical research. This compound is water-soluble and membrane-impermeable, making it particularly useful for studying protein interactions in aqueous environments without affecting cellular integrity. The deuteration of this crosslinker allows for enhanced detection in mass spectrometry applications, providing a distinct advantage in analyzing complex protein mixtures .

BS3-d4 functions primarily through the formation of stable amide bonds with primary amino groups (-NH2) present in proteins. The reaction typically occurs under physiological pH conditions (pH 7-9), where the N-hydroxysuccinimide (NHS) ester groups of the crosslinker react with the amino groups. This reaction results in the covalent linking of proteins, facilitating the study of their spatial relationships and interactions within biological systems .

The general reaction can be summarized as follows:

  • Activation: The NHS-ester group activates the carboxylic acid moiety.
  • Nucleophilic Attack: A primary amine from a protein attacks the activated carbonyl carbon of the NHS-ester.
  • Formation of Amide Bond: This results in the formation of a stable amide bond and releases N-hydroxysuccinimide as a byproduct.

BS3-d4 is primarily utilized to investigate protein-protein interactions and dynamics within cells. By crosslinking proteins, researchers can stabilize transient interactions that might otherwise be difficult to study. This crosslinking is particularly valuable in mass spectrometry-based proteomics, where it aids in identifying and characterizing protein complexes and their conformational states . Additionally, the deuterated nature of BS3-d4 allows for precise differentiation between light and heavy isotopes during analysis, enhancing the resolution of mass spectrometry results.

  • Preparation of Sulfosuccinic Acid: The starting material is sulfosuccinic acid, which undergoes conversion into its NHS ester form.
  • Deuteration: Deuterated solvents or reagents are employed to introduce deuterium atoms into the structure.
  • Final Coupling: The final product is obtained by coupling the deuterated NHS ester with a suitable spacer arm to yield BS3-d4.

This synthetic pathway ensures that the final product retains its water solubility and membrane impermeability while incorporating deuterium for enhanced analytical capabilities .

Interaction studies using BS3-d4 typically involve incubating proteins with the crosslinker under controlled conditions. Researchers can then analyze the resulting crosslinked products through techniques such as:

  • Mass Spectrometry: To identify crosslinked peptides and elucidate interaction networks.
  • Western Blotting: For confirming specific interactions between known proteins.
  • Gel Electrophoresis: To assess changes in molecular weight due to crosslinking.

These methods provide insights into protein dynamics, stability, and interaction networks within cells .

BS3-d4 belongs to a class of homobifunctional crosslinkers that includes several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeSpacer LengthMembrane PermeabilityDeuteration
BS3 (Bis(sulfosuccinimidyl) 2,2,7,7-suberate)HomobifunctionalLongMembrane impermeableNo
BS2G (Bis(sulfosuccinimidyl) glutarate)HomobifunctionalMediumMembrane impermeableNo
DSS (Disuccinimidyl suberate)HomobifunctionalLongMembrane permeableNo
EDC (1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide)Zero-lengthNoneMembrane permeableNo
BS3-d0 (Non-deuterated version)HomobifunctionalLongMembrane impermeableNo

BS3-d4 stands out due to its deuterated nature, which provides enhanced analytical capabilities in mass spectrometry compared to its non-deuterated counterparts. Its unique structure allows for specific applications in studying protein interactions without compromising cellular integrity .

Hydrogen Bond Acceptor Count

14

Exact Mass

576.02459115 g/mol

Monoisotopic Mass

576.02459115 g/mol

Heavy Atom Count

36

Dates

Modify: 2024-08-09

Explore Compound Types